5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride, also known as MBMD, is a synthetic compound . It has a molecular weight of 288.22 .
Molecular Structure Analysis
The molecular formula of this compound is C13H19Cl2N3 . The InChI code is 1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Neuropeptide Y Y1 Receptor Antagonists for Antiobesity
Benzimidazoles, structurally related to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride, have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. These compounds are aimed at developing antiobesity drugs. The research demonstrates the significance of the piperidinylalkyl group's spatial arrangement for affinity towards the Y1 receptor, indicating the potential of benzimidazole derivatives in targeting obesity through NPY Y1 receptor antagonism (Zarrinmayeh et al., 1998).
Antimicrobial Activities
A study on 2-piperidin-4-yl-benzimidazoles has shown these compounds to possess broad-spectrum antibacterial activities. They demonstrate low micromolar minimal inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria of clinical importance, especially enterococci. This research underlines the potential of such benzimidazole derivatives as new classes of antibacterial agents, suggesting possible antimicrobial applications for 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride derivatives (He et al., 2003).
EGFR Inhibitors in Anti-Cancer Research
The molecular docking and density functional theory (DFT) studies on benzimidazole derivatives bearing a piperidine moiety have revealed their potential as EGFR inhibitors, showing a mechanism behind their anti-cancer properties. This indicates the possibility of employing such compounds in cancer therapy, particularly in targeting EGFR for anticancer activity (Karayel, 2021).
Histone Deacetylase Inhibitors for Cancer Treatment
Compounds bearing the N1-piperidine moiety among benzimidazole and imidazole inhibitors have shown potent inhibitory activity against human histone deacetylases (HDACs), which play a significant role in cancer progression. These findings suggest the therapeutic potential of benzimidazole derivatives in cancer treatment through HDAC inhibition, providing a foundation for further exploration of similar compounds in oncology (Bressi et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methyl-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGISGPIVOXBQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.